PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19))
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Overview
Description
1-octadecanoyl-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosahexaenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (9Z,11Z,13Z,15Z,17Z,19E)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Scientific Research Applications
Nanoelectronics and Surfaces Interfaces
PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)) might be relevant in the context of nanoelectronics and the role of surfaces and interfaces in electronic and optoelectronic devices. These devices, vital in many areas of society, could potentially involve the use of such compounds in their construction or functioning (Madkour, 2019).
Metabolomics in Disease Research
In the field of metabolomics, particularly in relation to the study of disease processes such as cancer, compounds like PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)) could be significant. Studies have used techniques like UPLC-QTOF/MS to identify metabolic alterations in diseases, and such compounds could be among the altered metabolites indicative of disease states (Wu, Chen, Li, & Liu, 2018).
Computing and Scientific Research
Although not directly related to the chemical structure of PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)), research in computing, particularly in scientific computing and high-performance computing, is indirectly relevant. The advancement in computing power and algorithms can aid in the computational analysis of complex molecules and their applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).
properties
Product Name |
PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)) |
---|---|
Molecular Formula |
C48H84NO8P |
Molecular Weight |
834.2 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,12,14,16,18,20,22-25,27,46H,6-7,9,11,13,15,17,19,21,26,28-45H2,1-5H3/b10-8+,14-12-,18-16-,22-20-,24-23-,27-25-/t46-/m1/s1 |
InChI Key |
YZEGHVUBSYVNCN-CVCSLSNUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C=C/C=C\C=C/C=C\C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CC=CC=CC=CC=CC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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